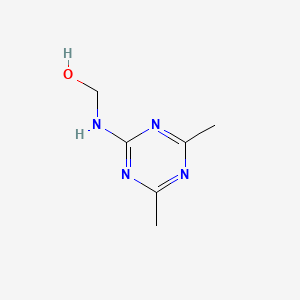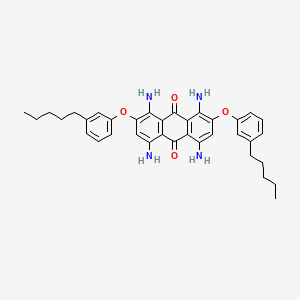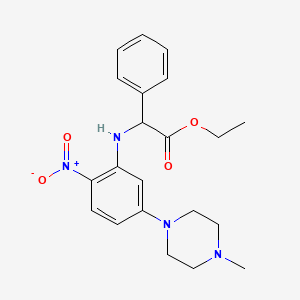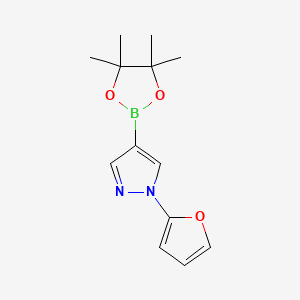![molecular formula C26H18N2O2S2 B15248366 9,10-Anthracenedione, 1,5-bis[(2-aminophenyl)thio]- CAS No. 506443-25-0](/img/structure/B15248366.png)
9,10-Anthracenedione, 1,5-bis[(2-aminophenyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis((2-aminophenyl)thio)anthracene-9,10-dione is an anthracene-based derivative Anthracene derivatives are known for their diverse applications in various fields, including organic electronics, photophysics, and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis((2-aminophenyl)thio)anthracene-9,10-dione typically involves multi-step reactions. One common method includes the reaction of 1,5-dichloroanthracene-9,10-dione with 2-aminothiophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, leading to the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for 1,5-Bis((2-aminophenyl)thio)anthracene-9,10-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production method.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis((2-aminophenyl)thio)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1,5-Bis((2-aminophenyl)thio)anthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1,5-Bis((2-aminophenyl)thio)anthracene-9,10-dione involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer agents. The compound can also interact with enzymes and proteins, affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis((2-aminophenyl)thio)anthracene-9,10-dione: Similar in structure but with different substitution patterns.
1,5-Bis((2-hydroxyphenyl)thio)anthracene-9,10-dione: Contains hydroxyl groups instead of amino groups.
1,5-Bis((2-methylphenyl)thio)anthracene-9,10-dione: Contains methyl groups instead of amino groups.
Uniqueness
1,5-Bis((2-aminophenyl)thio)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its amino groups enhance its reactivity and potential for further functionalization, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
506443-25-0 |
|---|---|
Molecular Formula |
C26H18N2O2S2 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
1,5-bis[(2-aminophenyl)sulfanyl]anthracene-9,10-dione |
InChI |
InChI=1S/C26H18N2O2S2/c27-17-9-1-3-11-19(17)31-21-13-5-7-15-23(21)25(29)16-8-6-14-22(24(16)26(15)30)32-20-12-4-2-10-18(20)28/h1-14H,27-28H2 |
InChI Key |
GGEBJIYKBQUOIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)SC5=CC=CC=C5N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


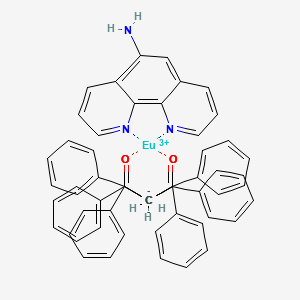
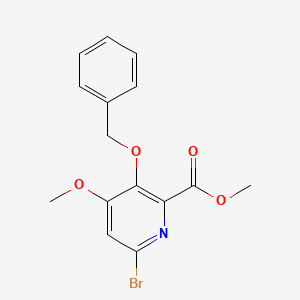
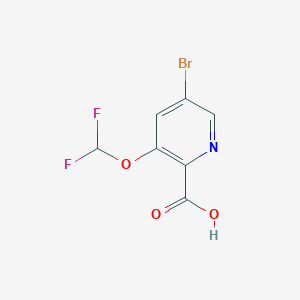

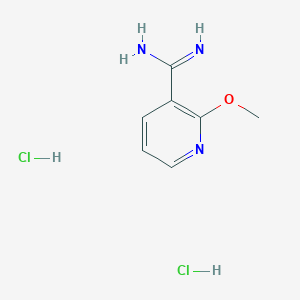
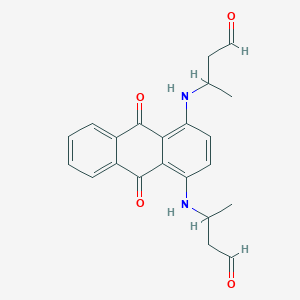
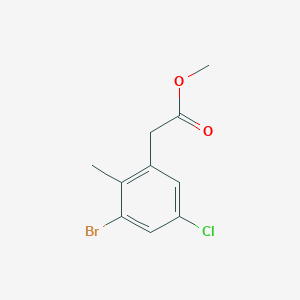
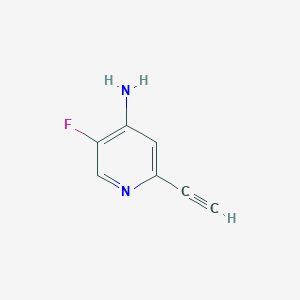
![N-[(2R,3S,5S)-2,4,5-trihydroxy-6-methyloxan-3-yl]acetamide](/img/structure/B15248347.png)
